molecular formula C15H14N2S2 B6146226 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 1426654-40-1

2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No. B6146226
CAS RN: 1426654-40-1
M. Wt: 286.4
InChI Key:
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Description

2-(Phenylsulfanyl)ethylsulfanyl-1H-1,3-benzodiazole (also known as 2-PESB) is a novel compound that has been extensively studied in the fields of organic chemistry and medicinal chemistry. It is a heterocyclic compound with a benzodiazole ring and a sulfur-containing substituent. 2-PESB has recently been the focus of a variety of scientific studies due to its interesting structure and potential applications.

Scientific Research Applications

2-PESB has been studied extensively in the fields of organic chemistry and medicinal chemistry due to its interesting structure and potential applications. 2-PESB has been used as a starting material in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and other compounds of interest. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, 2-PESB has been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and diabetes.

Mechanism of Action

The mechanism of action of 2-PESB is not completely understood. However, it is believed that 2-PESB acts as an inhibitor of a variety of enzymes, including proteases, kinases, and phosphatases. It is also believed that 2-PESB has antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
2-PESB has been studied for its potential biochemical and physiological effects in a variety of organisms. Studies have shown that 2-PESB has anti-cancer effects in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-PESB has also been shown to have anti-inflammatory effects in a variety of inflammatory models, including airway inflammation, arthritis, and asthma. In addition, 2-PESB has been shown to have anti-diabetic effects in a variety of diabetic animal models.

Advantages and Limitations for Lab Experiments

2-PESB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also relatively non-toxic, which makes it suitable for use in biological experiments. In addition, 2-PESB is stable and has a long shelf life.
However, there are also some limitations to the use of 2-PESB in laboratory experiments. For example, it is not soluble in water and therefore cannot be used in aqueous solutions. In addition, 2-PESB is not very soluble in organic solvents, which limits its use in organic synthesis.

Future Directions

The potential applications of 2-PESB are vast and there are many future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 2-PESB and related compounds. Another potential direction is the development of new therapeutic agents based on 2-PESB, such as small molecule inhibitors of cancer-related enzymes. In addition, further studies are needed to explore the biochemical and physiological effects of 2-PESB in a variety of organisms. Finally, further studies are needed to explore the potential applications of 2-PESB in the fields of organic synthesis and medicinal chemistry.

Synthesis Methods

2-PESB can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Biginelli reaction, and the Ullmann reaction. The Vilsmeier-Haack reaction involves the reaction of an aldehyde and a phosphorous oxychloride in the presence of an amine, which yields 2-PESB. The Biginelli reaction involves the reaction of ethyl acetoacetate, urea, and an aldehyde, which yields 2-PESB. The Ullmann reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl halide and an aryl boronic acid, which yields 2-PESB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole' involves the reaction of 2-mercapto-1H-benzimidazole with 2-bromoethyl phenyl sulfide, followed by the reaction of the resulting intermediate with sodium sulfide.", "Starting Materials": [ "2-mercapto-1H-benzimidazole", "2-bromoethyl phenyl sulfide", "Sodium sulfide" ], "Reaction": [ "Step 1: 2-mercapto-1H-benzimidazole is reacted with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate in DMF at elevated temperature to yield the intermediate 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole.", "Step 2: The intermediate is then reacted with sodium sulfide in DMF at elevated temperature to yield the final product, 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole." ] }

CAS RN

1426654-40-1

Product Name

2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole

Molecular Formula

C15H14N2S2

Molecular Weight

286.4

Purity

95

Origin of Product

United States

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